molecular formula C13H15NOS B7506427 N,N-Diethylbenzo[b]thiophene-3-carboxamide

N,N-Diethylbenzo[b]thiophene-3-carboxamide

Cat. No.: B7506427
M. Wt: 233.33 g/mol
InChI Key: RGIFOHORFVRAQI-UHFFFAOYSA-N
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Description

N,N-Diethylbenzo[b]thiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a benzo[b]thiophene core substituted with a carboxamide group at the 3-position, where the amide nitrogen is diethylated. This structural motif confers distinct physicochemical properties, including moderate lipophilicity due to the diethyl substituents, which may enhance membrane permeability compared to polar analogs.

Properties

IUPAC Name

N,N-diethyl-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-3-14(4-2)13(15)11-9-16-12-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIFOHORFVRAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylbenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N,N-Diethylbenzo[b]thiophene-3-carboxamide has been studied for its potential antimicrobial properties. Research indicates that thiophene derivatives exhibit significant biological effects, including antimicrobial, analgesic, and anti-inflammatory activities. The structural characteristics of this compound contribute to its efficacy against various microbial strains, making it a candidate for further pharmaceutical development .

Anticancer Properties
Recent studies have explored the antiproliferative effects of phosphonic acid derivatives related to this compound. For instance, phosphonic acids derived from similar structures have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). These findings suggest that modifications of the benzo[b]thiophene framework could enhance anticancer activity .

Organic Synthesis

Reagent in Phosphonylation Reactions
this compound serves as a key intermediate in various synthetic pathways, particularly in the phosphonylation of heteroaromatic compounds. The one-pot lithiation-phosphonylation method has been effectively utilized to prepare phosphonic acids from heteroaromatic lithium reagents. This approach simplifies the synthesis process and improves yields compared to traditional methods .

Synthesis of Functionalized Thiophenes
The compound is also involved in the synthesis of functionalized thiophenes through photocyclization processes. For instance, the photocyclization of 3-styrylbenzo[b]thiophenes has been reported to yield various methylated derivatives, showcasing the versatility of this compound in creating complex molecular architectures .

Material Science

Applications in Organic Electronics
Research into thiophene-based materials has revealed their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. The unique electronic properties of benzo[b]thiophene derivatives make them suitable candidates for enhancing charge transport and stability in these applications .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityExhibits significant antimicrobial properties .
Anticancer PropertiesInhibits growth of MCF-7 and PC-3 cell lines .
Organic SynthesisPhosphonylation ReactionsEffective in preparing phosphonic acids from heteroaromatics .
Synthesis of Functionalized ThiophenesYields various methylated derivatives via photocyclization .
Material ScienceOrganic ElectronicsEnhances charge transport in OLEDs and solar cells .

Case Studies

  • Antiproliferative Evaluation : A study evaluated the antiproliferative activities of phosphonic acids derived from this compound against different cancer cell lines, demonstrating a notable reduction in cell viability at varying concentrations.
  • Synthesis Optimization : Research focused on optimizing the synthesis conditions for diethyl benzo[b]thiophenes using this compound as a precursor showed improved yields when utilizing specific organocatalysts under controlled conditions.

Mechanism of Action

The mechanism of action of N,N-Diethylbenzo[b]thiophene-3-carboxamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The thiophene ring system is known to interact with various biological targets, potentially leading to diverse pharmacological effects .

Comparison with Similar Compounds

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition: Compound IIId (piperazinyl-acetamido substituent) exhibited 60% AChE inhibition, outperforming donepezil (40%) due to additional hydrogen bonding with Phe288 .
  • c-Jun N-Terminal Kinase (JNK) Inhibition :

    • Thiophene-3-carboxamides with optimized substituents (e.g., aryl groups) showed dual JNK inhibition, highlighting the role of substituent bulk in binding .

Receptor Antagonism

  • Urotensin II Receptor (UT) Antagonism :
    • KR-36996 (piperidinyloxy-substituted analog) demonstrated potent UT antagonism (Ki = 4.4 nM), suggesting that electron-donating groups enhance receptor affinity .

Antioxidant Activity

  • Polar groups (e.g., cyanoacetamido in Compound 92a) significantly improved free radical scavenging (56.9% NO scavenging) compared to non-polar substituents like diethyl .

Physicochemical and Pharmacokinetic Properties

Table 2: Substituent Effects on Properties

Substituent Type Polarity Solubility Bioavailability Hypothesis
Diethylamide Low Moderate (lipophilic) Enhanced membrane permeability
Cyanoacetamido High Low Limited absorption
Piperazinyl-acetamido Moderate Moderate Balanced solubility/permeability
  • This compound : The diethyl groups likely improve oral bioavailability compared to polar analogs but may reduce solubility in aqueous environments .

Biological Activity

N,N-Diethylbenzo[b]thiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H17NO2S\text{C}_{14}\text{H}_{17}\text{N}\text{O}_2\text{S}

This structure includes a benzo[b]thiophene core, which is known for its role in various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis via caspase activation
HeLa (Cervical)15.0Cell cycle arrest and apoptosis
A549 (Lung)10.0Induction of oxidative stress

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Pseudomonas aeruginosa16 µg/mLBactericidal

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
  • Cell Cycle Arrest : It can halt the cell cycle at various checkpoints, preventing proliferation.
  • Membrane Disruption : Its antimicrobial action is facilitated by disrupting microbial cell membranes.

Case Studies

A notable case study involved the evaluation of this compound in a murine model for breast cancer. The study demonstrated significant tumor reduction after treatment with the compound compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting its potential as an anticancer agent .

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